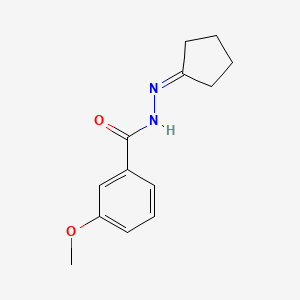
N'-cyclopentylidene-3-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentylidene-3-methoxybenzohydrazide, also known as CYM-5442, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzohydrazide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N'-cyclopentylidene-3-methoxybenzohydrazide involves its ability to modulate various signaling pathways in cells. In cancer cells, N'-cyclopentylidene-3-methoxybenzohydrazide activates the p53 pathway, which is responsible for inducing apoptosis and cell cycle arrest. In inflammatory cells, N'-cyclopentylidene-3-methoxybenzohydrazide inhibits the NF-κB pathway, which is responsible for the production of inflammatory cytokines. In neurons, N'-cyclopentylidene-3-methoxybenzohydrazide activates the Nrf2 pathway, which is responsible for protecting neurons from oxidative stress.
Biochemical and Physiological Effects
N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to have various biochemical and physiological effects on cells. In cancer cells, N'-cyclopentylidene-3-methoxybenzohydrazide induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In inflammatory cells, N'-cyclopentylidene-3-methoxybenzohydrazide reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurons, N'-cyclopentylidene-3-methoxybenzohydrazide protects neurons from oxidative stress, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-cyclopentylidene-3-methoxybenzohydrazide in lab experiments include its high potency and specificity towards its target pathways. N'-cyclopentylidene-3-methoxybenzohydrazide has also been shown to have low toxicity towards normal cells, making it a promising candidate for therapeutic applications. However, the limitations of using N'-cyclopentylidene-3-methoxybenzohydrazide in lab experiments include its high cost and limited availability. The synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide can also be challenging, requiring specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research related to N'-cyclopentylidene-3-methoxybenzohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide to improve its yield and reduce its cost. Additionally, further studies are needed to understand the long-term effects of N'-cyclopentylidene-3-methoxybenzohydrazide on cells and its potential side effects. Overall, N'-cyclopentylidene-3-methoxybenzohydrazide has shown great potential in scientific research and warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N'-cyclopentylidene-3-methoxybenzohydrazide involves the reaction of 3-methoxybenzohydrazide and cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The yield of N'-cyclopentylidene-3-methoxybenzohydrazide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
N'-cyclopentylidene-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that N'-cyclopentylidene-3-methoxybenzohydrazide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, N'-cyclopentylidene-3-methoxybenzohydrazide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(cyclopentylideneamino)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-8-4-5-10(9-12)13(16)15-14-11-6-2-3-7-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQPOOFTHMHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-cyclopentylidene-3-methoxybenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
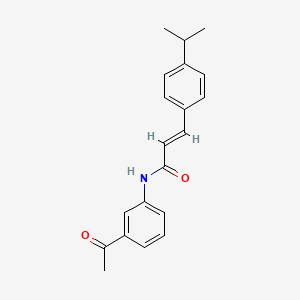
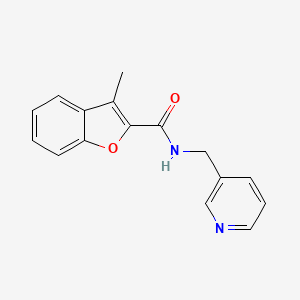

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

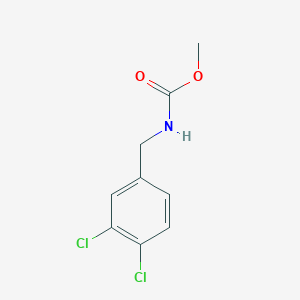
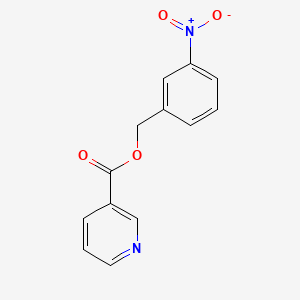
![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
